An In-depth Technical Guide to 1-(5-Chloro-2-methylphenyl)-2-thiourea (CAS: 72806-61-2)
An In-depth Technical Guide to 1-(5-Chloro-2-methylphenyl)-2-thiourea (CAS: 72806-61-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Substituted Phenylthiourea
The landscape of modern drug discovery is characterized by an incessant search for novel pharmacophores that can address unmet medical needs, particularly in the face of rising antimicrobial resistance and the complexities of cancer biology. Within this context, thiourea derivatives have emerged as a versatile and privileged scaffold, demonstrating a broad spectrum of biological activities.[1][2] This guide focuses on a specific, yet promising, member of this class: 1-(5-Chloro-2-methylphenyl)-2-thiourea. By providing a comprehensive technical overview, from its fundamental chemical properties and synthesis to its biological significance and potential applications, this document aims to equip researchers with the foundational knowledge required to explore and harness the full potential of this molecule.
Molecular Profile and Physicochemical Characteristics
1-(5-Chloro-2-methylphenyl)-2-thiourea is a monosubstituted thiourea derivative. The strategic placement of a chloro group at the 5-position and a methyl group at the 2-position of the phenyl ring is anticipated to modulate its lipophilicity, electronic properties, and steric hindrance, thereby influencing its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of 1-(5-Chloro-2-methylphenyl)-2-thiourea and its Precursor
| Property | 1-(5-Chloro-2-methylphenyl)-2-thiourea | 5-Chloro-2-methylphenyl isothiocyanate (Precursor) |
| CAS Number | 72806-61-2[3] | 19241-36-2[4] |
| Molecular Formula | C₈H₉ClN₂S | C₈H₆ClNS[4] |
| Molecular Weight | 200.69 g/mol | 183.66 g/mol [4] |
| Appearance | Expected to be a solid | Not explicitly stated, likely a liquid or low-melting solid |
| Boiling Point | Not available | 268-272 °C (lit.)[4] |
| Density | Not available | 1.248 g/mL at 25 °C (lit.)[4] |
| Refractive Index | Not available | n20/D 1.646 (lit.)[4] |
Synthesis and Purification: A Guided Protocol
The synthesis of 1-(5-Chloro-2-methylphenyl)-2-thiourea is typically achieved through a nucleophilic addition reaction between 5-chloro-2-methylphenyl isothiocyanate and ammonia. This is a common and efficient method for preparing monosubstituted thioureas.
Synthesis of the Isothiocyanate Precursor
The key precursor, 5-chloro-2-methylphenyl isothiocyanate, can be synthesized from the corresponding amine, 5-chloro-2-methylaniline. A general and facile one-pot protocol involves the reaction of the primary amine with carbon disulfide in an aqueous basic solution to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurylation reagent, such as cyanuric chloride, to yield the isothiocyanate.[5]
Synthesis of 1-(5-Chloro-2-methylphenyl)-2-thiourea
Reaction Scheme:
Caption: Synthesis of 1-(5-Chloro-2-methylphenyl)-2-thiourea.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5-chloro-2-methylphenyl isothiocyanate in a suitable organic solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Nucleophilic Addition: Cool the solution in an ice bath. Slowly add an excess of aqueous ammonia solution dropwise to the stirred isothiocyanate solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting isothiocyanate is consumed.
-
Product Isolation: Once the reaction is complete, the product often precipitates out of the solution. The solid can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1-(5-Chloro-2-methylphenyl)-2-thiourea.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Spectroscopic Data (Predicted)
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the thiourea moiety. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 7.0-7.5 ppm). The methyl protons should present as a singlet at approximately δ 2.2-2.4 ppm. The NH and NH₂ protons of the thiourea group will appear as broad singlets, and their chemical shifts can be solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, and the thiocarbonyl carbon (C=S), which is expected to resonate downfield (δ > 180 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-N stretching.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (200.69 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of 1-(5-Chloro-2-methylphenyl)-2-thiourea. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for peak shaping) would be an appropriate starting point for method development.[6]
Biological Activity and Potential Applications
Thiourea derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Antimicrobial Potential
The primary reported biological investigation of 1-(5-Chloro-2-methylphenyl)-2-thiourea is in the context of its antimicrobial activity. Thiourea derivatives have been shown to be effective against a range of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of antimicrobial action for thiourea derivatives is multifaceted and can involve:
-
Disruption of Cellular Homeostasis: Some thiourea derivatives have been shown to disrupt the NAD+/NADH homeostasis within bacterial cells, which is crucial for cellular respiration and metabolism.[1]
-
Inhibition of Key Enzymes: Thiourea derivatives can act as inhibitors of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.[7]
-
Generation of Reactive Oxygen Species (ROS): Certain derivatives can induce the production of ROS within bacterial cells, leading to oxidative stress and cell death.[7]
The presence of the chloro and methyl substituents on the phenyl ring of 1-(5-Chloro-2-methylphenyl)-2-thiourea likely plays a crucial role in its antimicrobial potency and spectrum.
Caption: Plausible antimicrobial mechanisms of action for thiourea derivatives.
Cytotoxic and Anticancer Research
While specific cytotoxic data for 1-(5-Chloro-2-methylphenyl)-2-thiourea is limited, numerous studies have demonstrated the potent anticancer activity of structurally related thiourea derivatives.[8][9] These compounds can induce apoptosis in cancer cells and exhibit selectivity towards tumor cells over normal cells.[8] The cytotoxic mechanisms can involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival. Given these precedents, 1-(5-Chloro-2-methylphenyl)-2-thiourea warrants further investigation as a potential anticancer agent.
Safety and Handling
According to the available Safety Data Sheet (SDS), "(5-chloro-2-methylphenyl)thiourea" should be handled with care.[3]
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
Future Directions and Conclusion
1-(5-Chloro-2-methylphenyl)-2-thiourea represents a molecule of significant interest for further research and development. Its straightforward synthesis and the established biological potential of the thiourea scaffold make it an attractive candidate for medicinal chemistry programs.
Key areas for future investigation include:
-
Comprehensive Biological Screening: A thorough evaluation of its antimicrobial activity against a broad panel of bacterial and fungal pathogens, including clinically relevant resistant strains.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying its antimicrobial and any potential anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of the chloro and methyl substituents and to optimize biological activity.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.
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